3-Methylphthalic acid
Overview
Description
Synthesis Analysis
3-Methylphthalic acid can be synthesized through various chemical processes. One approach includes the bioreduction of 2-acetylbenzonitriles, utilizing enzymes under acidic conditions to avoid undesired side reactions, leading to enantiopure 3-methylphthalides in moderate to excellent yields (Mangas-Sánchez et al., 2012). Another method involves a one-pot synthesis from 1,2,3-trimethylbenzene, highlighting an efficient route to produce 3-methylphthalimide, which shares structural similarities with this compound (Nomoto et al., 2001).
Molecular Structure Analysis
The molecular structure of this compound features a phthalic acid core with a methyl group attached to the benzene ring, providing specific chemical and physical properties. Structural elucidation techniques, such as X-ray crystallography, are often used to determine the precise arrangement of atoms within the molecule.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including esterification and amidation, due to the presence of carboxylic acid groups. These reactions are pivotal in synthesizing derivatives with potential applications in different industrial sectors. The compound's reactivity can be further manipulated through catalysis, as demonstrated in the palladium-catalyzed arylation of aldehydes with organoboronic acids to achieve the synthesis of 3-arylphthalides, indicating the versatility of this compound as a precursor (Kuriyama et al., 2009).
Scientific Research Applications
Biotransformation
A study conducted by Eaton and Ribbons (1987) explored the biotransformation of 3-methylphthalate by Micrococcus sp. strain 12B. This research demonstrated the conversion of 3-methylphthalate into previously undescribed compounds, proposing a novel pathway for their formation (Eaton & Ribbons, 1987).
Safety and Hazards
When handling 3-Methylphthalic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
properties
IUPAC Name |
3-methylphthalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFJDBNISOJRCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80958272 | |
Record name | 3-Methylbenzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80958272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37102-74-2 | |
Record name | 3-Methylphthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037102742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylbenzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80958272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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